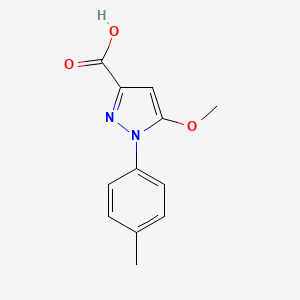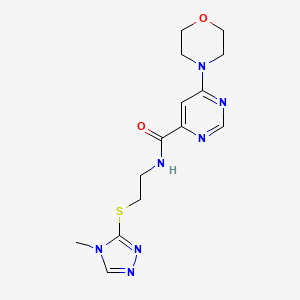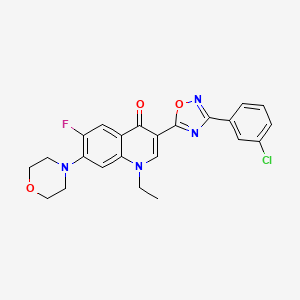![molecular formula C19H19N3O3S B2941212 2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-97-0](/img/structure/B2941212.png)
2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality 2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Macromolecular Adduct Formation and Metabolism
Research into macromolecular adduct formation and metabolism of heterocyclic amines (such as MeIQx and PhIP) in humans and rodents at low doses provides insight into the interaction of similar compounds with biological systems. These studies reveal that protein and DNA adduct levels in rodents are dose-dependent and that metabolite profiles differ substantially between humans and rodents, suggesting that rodent models may not fully represent the human response to exposure to these compounds (Turteltaub et al., 1999).
Presence of Carcinogenic Heterocyclic Amines
The presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet but not in patients receiving parenteral alimentation highlights human exposure to these compounds through food. This suggests that dietary sources are a significant route of exposure to such chemicals, with implications for understanding the exposure and potential health effects of related chemical structures (Ushiyama et al., 1991).
Dietary Heterocyclic Amines and Cancer Risk
A study on dietary heterocyclic amines and the risk of lung cancer among Missouri women indicates the potential carcinogenic effects of these compounds found in meats cooked at high temperatures. This research suggests a relationship between the consumption of certain cooking-related compounds and increased cancer risk, which may extend to structurally similar compounds like the one (Sinha et al., 2000).
Biomonitoring and Metabolism Studies
Studies on urinary metabolites of novel compounds in rats and humans, as well as the effects of new anticoagulants on platelet activation, demonstrate the importance of biomonitoring for understanding the metabolism and physiological impacts of chemical compounds. These studies provide valuable insights into how compounds are processed in the body and their potential health implications (Atsumi et al., 2001; Matsuo et al., 1986).
properties
IUPAC Name |
5-(5-methylfuran-2-yl)-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-3-9-26-19-21-17-16(18(24)22-19)15(13-8-7-10(2)25-13)14-11(20-17)5-4-6-12(14)23/h3,7-8,15H,1,4-6,9H2,2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXBKIYCXWUGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2941131.png)
methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2941133.png)
![(1R,5S)-3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941135.png)

![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2941137.png)
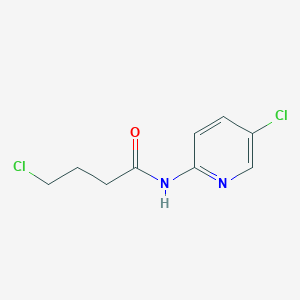
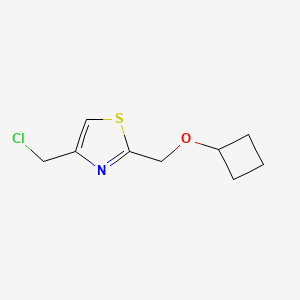
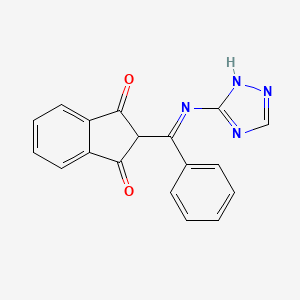
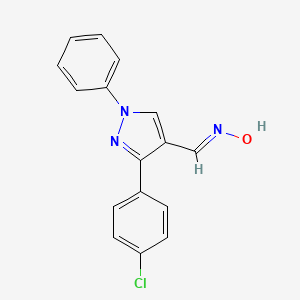
![3-Methyl-7-[(4-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione](/img/structure/B2941145.png)
